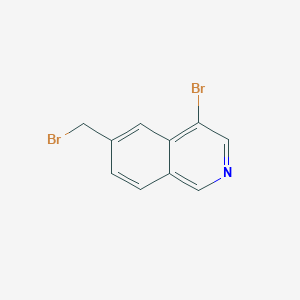
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of 3-(2-hydroxyphenyl)propanoic acid using bromine in the presence of a catalyst. The resulting bromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a de-brominated compound. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid: The position of the hydroxyl group is different, which can affect the compound’s properties.
3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid: The methoxy group replaces the hydroxyl group, potentially altering the compound’s reactivity and interactions.
Uniqueness
(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological interactions. The presence of both the bromine and hydroxyl groups on the phenyl ring provides opportunities for diverse chemical modifications and applications.
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
CPWFIZIIWUIHQR-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)[C@@H](CC(=O)O)N)Br |
规范 SMILES |
C1=CC(=C(C=C1O)C(CC(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)
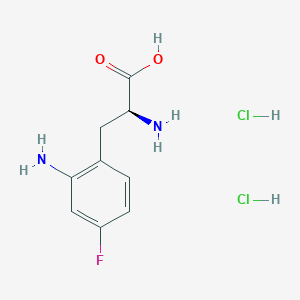
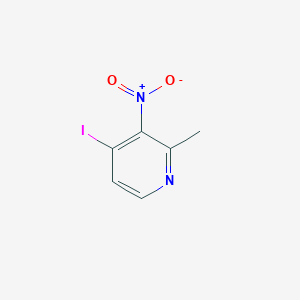
![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)


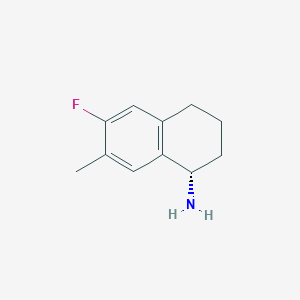


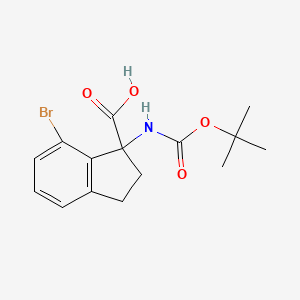
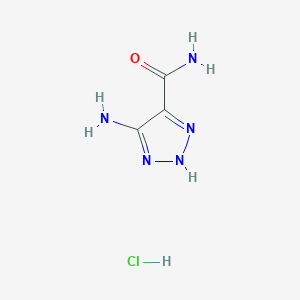

![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)
